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Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for

influenza A and B viruses.[1] It is a potent and selective inhibitor of the viral neuraminidase

enzyme, which is essential for the release of newly formed virus particles from infected cells

and the subsequent spread of infection.[2][3] Oseltamivir is a prodrug, oseltamivir phosphate,

which is rapidly converted in the body to its active form, oseltamivir carboxylate.[2][3][4] Its

development marked a significant advancement in the management of influenza, offering a

means to reduce the duration and severity of illness.[3][4] This document provides a

comprehensive overview of the discovery, synthesis, and mechanism of action of oseltamivir,

tailored for professionals in the field of drug development and research.

Discovery
Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design

approach.[1][5] The design was based on the known structure of the influenza neuraminidase

active site and its interaction with its natural substrate, sialic acid. The commercial production

of oseltamivir begins with the biomolecule shikimic acid, which is harvested from Chinese star

anise or produced through recombinant E. coli.[6] Gilead Sciences licensed the patents for

oseltamivir to Roche in 1996, who then co-developed the drug.[1] In 1999, the U.S. Food and

Drug Administration (FDA) approved oseltamivir phosphate for the treatment of influenza in

adults.[1]
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Synthesis of Oseltamivir
The synthesis of oseltamivir is a complex process that has evolved since its initial discovery.

The molecule has three stereocenters, meaning that precise control of stereochemistry is

crucial to produce the desired therapeutic isomer.[6]

Commercial Synthesis from Shikimic Acid
The industrial synthesis of oseltamivir, developed by Roche, originates from (-)-shikimic acid.[6]

This route has been optimized for large-scale production. A key challenge in the synthesis is

the introduction of the amino group at the C-5 position with the correct stereochemistry. The

initial synthesis developed by Gilead Sciences involved the use of an azide at this position,

which was later converted to the amine.[7]

Key Synthetic Routes:

Gilead's Initial Synthesis: This route established the feasibility of using shikimic acid as a

starting material and involved a key aziridination step.[7]

Roche's Industrial Synthesis: Roche refined the process, improving yields and scalability. An

azide-free synthesis was also developed to mitigate the risks associated with using azides in

large-scale production.[6]

Alternative Syntheses: Due to the reliance on shikimic acid, which can be subject to supply

shortages, numerous alternative synthetic routes have been explored. These include

syntheses starting from other readily available materials and employing different chemical

strategies, such as Diels-Alder reactions and organocatalytic approaches.[8]
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Synthesis Attribute
Gilead's Initial

Synthesis

Roche's Azide-Free

Synthesis

Hayashi's

Organocatalytic

Synthesis

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid

Commercially

available simple

molecules

Key Steps
Azide displacement,

Aziridination

Epoxidation, Amine

opening of aziridine

Organocatalytic

Michael addition,

HWE reaction

Overall Yield ~15-20% >30% 30%

Number of Steps ~12 steps ~10 steps
8 steps (in three one-

pot operations)[8]

Mechanism of Action
Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1]

Neuraminidase is a glycoprotein on the surface of the virus that cleaves sialic acid residues

from host cell receptors and newly formed virions.[1][2] This cleavage is essential for the

release of progeny virus particles from infected cells and prevents their aggregation.[2][4]

Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases in the liver to its active form,

oseltamivir carboxylate.[2][3][4] Oseltamivir carboxylate is a transition-state analogue of sialic

acid and binds tightly to the active site of the neuraminidase enzyme of both influenza A and B

viruses.[4] By blocking the action of neuraminidase, oseltamivir prevents the release of new

viral particles, thus limiting the spread of the infection within the respiratory tract.[3][4]
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Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.
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Experimental Protocols
Synthesis of an Oseltamivir Intermediate (Azide-Free
Route)
The following is a representative protocol for the formation of the key aziridine intermediate

from the corresponding epoxide, a crucial step in an azide-free synthesis of oseltamivir.

Materials:

Epoxide precursor derived from shikimic acid

3-pentanol

Boron trifluoride etherate (BF₃·Et₂O)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the epoxide precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen

or argon).

Add 3-pentanol to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add boron trifluoride etherate to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired amino

ether intermediate.

Start: Dissolve Epoxide in DCM Add 3-Pentanol Cool to 0°C Add BF3·Et2O Stir at Room Temp (12-18h) Quench with NaHCO3 Extract with DCM Dry and Concentrate Purify by Chromatography End: Amino Ether Intermediate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of an Oseltamivir intermediate.

Neuraminidase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity

of a compound against influenza virus neuraminidase.

Materials:

Influenza virus stock (e.g., A/H1N1)

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., MES buffer with CaCl₂)

Stop solution (e.g., high pH buffer)

Test compound (e.g., oseltamivir carboxylate) and control inhibitors

Black 96-well microplate
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Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

In a 96-well plate, add a defined amount of the diluted virus to each well, except for the no-

virus control wells.

Add the serially diluted test compounds and controls to the respective wells. Include wells

with virus only (100% activity) and wells with buffer only (background).

Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the

inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

Terminate the reaction by adding the stop solution.

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader

(excitation ~355-360 nm, emission ~460-465 nm).

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10]

Quantitative Data
The efficacy of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) against the

neuraminidase of various influenza strains. Lower IC₅₀ values indicate higher potency.
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Influenza Strain
Oseltamivir Carboxylate IC₅₀

(nM)
Zanamivir IC₅₀ (nM)

Influenza A/H1N1 0.4 - 1.34[11] 0.92[11]

Influenza A/H3N2 0.2 - 0.6[12] 2.28 - 3.09[11]

Influenza B 8.8 - 13[13][14] 4.19[11]

Avian Influenza A/H5N1 0.7 - 2.2[12] Not specified

Note: IC₅₀ values can vary depending on the specific viral isolate and the assay conditions

used.

Conclusion
Oseltamivir remains a critical tool in the global response to influenza. Its discovery through

rational drug design and the subsequent evolution of its synthesis highlight key advancements

in medicinal chemistry and process development. The challenges associated with its

production, particularly the reliance on a natural starting material, have spurred innovation in

synthetic organic chemistry, leading to more efficient and diverse manufacturing routes.

Understanding the technical details of its discovery, synthesis, and mechanism of action is

essential for the ongoing development of new and improved antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Oseltamivir - Wikipedia [en.wikipedia.org]

2. go.drugbank.com [go.drugbank.com]

3. nbinno.com [nbinno.com]

4. droracle.ai [droracle.ai]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_Neuraminidase_Inhibitors_Oseltamivir_Zanamivir_and_Peramivir.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Neuraminidase_Inhibitors_Oseltamivir_Zanamivir_and_Peramivir.pdf
https://www.researchgate.net/figure/Comparison-of-IC-50-s-and-IC-90-s-of-RWJ-270201-oseltamivir-carboxylate-and-zanamivir_tbl2_12075654
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Neuraminidase_Inhibitors_Oseltamivir_Zanamivir_and_Peramivir.pdf
https://pubmed.ncbi.nlm.nih.gov/16125799/
https://go.drugbank.com/articles/A4282
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Neuraminidase_Inhibitors_Oseltamivir_Zanamivir_and_Peramivir.pdf
https://www.researchgate.net/figure/Comparison-of-IC-50-s-and-IC-90-s-of-RWJ-270201-oseltamivir-carboxylate-and-zanamivir_tbl2_12075654
https://www.benchchem.com/product/b1664763?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Oseltamivir
https://go.drugbank.com/drugs/DB00198
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/science-behind-oseltamivir-phosphate-mechanism-efficacy-nc
https://www.droracle.ai/articles/464551/what-is-the-mechanism-of-action-of-oseltamivir-tamiflu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza
neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last
piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

8. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

9. benchchem.com [benchchem.com]

10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of
Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC
[pmc.ncbi.nlm.nih.gov]

11. benchchem.com [benchchem.com]

12. researchgate.net [researchgate.net]

13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on
viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical
practice - PubMed [pubmed.ncbi.nlm.nih.gov]

14. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and
Synthesis of Oseltamivir (Tamiflu®)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664763#compound-name-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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